molecular formula C9H8BrNO3 B5734427 1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene

1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene

Cat. No.: B5734427
M. Wt: 258.07 g/mol
InChI Key: MTUABYVUMFZLHW-RMKNXTFCSA-N
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Description

1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene is an organic compound with the molecular formula C9H8BrNO3 This compound is characterized by the presence of a bromo-nitroethenyl group attached to a methoxybenzene ring

Scientific Research Applications

1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene typically involves the bromination of 4-methoxybenzaldehyde followed by nitration. The reaction conditions often require the use of bromine and nitric acid under controlled temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:

    Bromination: 4-methoxybenzaldehyde reacts with bromine in the presence of a catalyst to form 4-bromo-4-methoxybenzaldehyde.

    Nitration: The brominated product is then treated with nitric acid to introduce the nitro group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromo group can also participate in electrophilic reactions, further contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

    1-[(Z)-2-bromo-2-nitroethenyl]benzene: Lacks the methoxy group, resulting in different chemical properties.

    4-methoxybenzaldehyde: Lacks the bromo-nitroethenyl group, making it less reactive in certain reactions.

    2-bromo-4-methoxybenzaldehyde: Similar structure but different substitution pattern.

Uniqueness

1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene is unique due to the presence of both bromo and nitro groups in the same molecule, which imparts distinct reactivity and potential applications. The methoxy group also influences its chemical behavior and interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-14-8-4-2-7(3-5-8)6-9(10)11(12)13/h2-6H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUABYVUMFZLHW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C([N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/[N+](=O)[O-])\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene
Reactant of Route 2
1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene
Reactant of Route 3
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1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene
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1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene
Reactant of Route 5
1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene
Reactant of Route 6
1-[(Z)-2-bromo-2-nitroethenyl]-4-methoxybenzene

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